SI-113

SGK1 inhibition kinase selectivity pyrazolopyrimidine

SI-113 is the definitive tool compound for selective SGK1 inhibition (IC50 600 nM) with validated activity in GBM, HCC, and hydrocephalus models. Unlike Src-family inhibitors, it uniquely interrogates SGK1-dependent signaling without off-target kinase modulation. Demonstrated synergy with paclitaxel and radiotherapy. Procure for targeted CNS oncology and CSF dynamics research.

Molecular Formula C23H24N6O
Molecular Weight 400.5 g/mol
Cat. No. B10854083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSI-113
Molecular FormulaC23H24N6O
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)C=CC4=CC=CC=C4
InChIInChI=1S/C23H24N6O/c30-16-14-25-23-27-21(24-13-11-18-7-3-1-4-8-18)20-17-26-29(22(20)28-23)15-12-19-9-5-2-6-10-19/h1-10,12,15,17,30H,11,13-14,16H2,(H2,24,25,27,28)/b15-12+
InChIKeyLAOYAWHHLUVMFT-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SI-113 (1392816-46-4): Pyrazolo[3,4-d]pyrimidine-Based SGK1 Inhibitor for Cancer and Hydrocephalus Research


The compound 2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol, commonly designated SI-113 (CAS 1392816-46-4), is a substituted pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C23H24N6O and a molecular weight of 400.48 g/mol . SI-113 functions as a small-molecule inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1), a serine/threonine protein kinase implicated in oncogenic signaling cascades and cellular stress responses [1]. The compound exhibits an SGK1 IC50 value of 600 nM and demonstrates selectivity for SGK1 over c-Src and Abl tyrosine kinases at a concentration of 12.5 μM . SI-113 has been characterized in multiple preclinical models, including glioblastoma multiforme, hepatocellular carcinoma, and hydrocephalus [2].

Why Pyrazolo[3,4-d]pyrimidine Analogs Cannot Substitute for SI-113 Without Loss of SGK1-Dependent Phenotypes


Pyrazolo[3,4-d]pyrimidine-based kinase inhibitors display widely divergent target selectivity profiles that fundamentally preclude interchangeable use. Within this chemical class, compounds such as PP1, PP2, and SPP86 exhibit nanomolar potency against Src-family kinases (Lck IC50 = 4–5 nM) and RET (IC50 = 8 nM), respectively, whereas SI-113 demonstrates an orthogonal target preference—SGK1 inhibition with an IC50 of 600 nM while being substantially less effective against AKT1, ABL, and SRC activities . Empirical selectivity data demonstrate that SI-113 retains selectivity for SGK1 over c-Src and Abl kinases at 12.5 μM, a concentration at which Src-family inhibitors would produce extensive off-target pathway modulation . Consequently, substituting a generic pyrazolo[3,4-d]pyrimidine analog for SI-113 in experiments designed to interrogate SGK1-dependent biology would introduce confounding off-target effects and invalidate mechanistic interpretation.

SI-113 Comparative Evidence: Quantitative Differentiation from PP1, PP2, and SPP86 Analogs


SI-113 Target Selectivity Profile: SGK1 Inhibition Versus Src-Family and RET Kinases Compared to PP1, PP2, and SPP86

SI-113 is a selective SGK1 inhibitor with an IC50 of 600 nM, whereas structurally related pyrazolo[3,4-d]pyrimidines PP1, PP2, and SPP86 exhibit potent inhibition of distinct kinase families [1]. PP1 inhibits Src-family tyrosine kinases Lck (IC50 = 5 nM), Fyn (6 nM), Hck (20 nM), and Src (170 nM); PP2 inhibits Lck (4 nM), Fyn (5 nM), and Hck (5 nM); SPP86 inhibits RET tyrosine kinase with an IC50 of 8 nM . Critically, SI-113 is much less effective on AKT1, ABL, and SRC activities [1].

SGK1 inhibition kinase selectivity pyrazolopyrimidine

SI-113 Off-Target Kinase Activity at 12.5 μM: Quantitative Comparison with c-Src and Abl

At a concentration of 12.5 μM, SI-113 retains selectivity for SGK1 over c-Src and Abl kinases . This concentration is more than 20-fold higher than its SGK1 IC50 of 600 nM. In contrast, PP1 and PP2 inhibit Src-family kinases with IC50 values in the low nanomolar range (4–170 nM), meaning that at concentrations equivalent to SI-113's SGK1 IC50, PP1/PP2 would produce near-maximal Src-family inhibition and extensive off-target effects on non-Src kinases including CSK (IC50 = 640 nM for PP1) and RIP2 (IC50 = 26 nM for PP1) .

kinase selectivity off-target profiling SGK1

SI-113 In Vivo Efficacy and Safety Profile: Hydrocephalus Model Differentiation from PP1/PP2 Class

SI-113 has demonstrated in vivo efficacy in a genetic rat model of hydrocephalus, blocking the development of ventriculomegaly with no effect on ventricular size of wild-type animals and no overt toxic effects [1]. In contrast, PP1 and PP2 have been primarily characterized in oncology models with distinct toxicity considerations; PP1 demonstrates anti-growth properties in B lymphoma cultures (IC50 = 2.5–8.0 μM) and pediatric brain tumor cells (IC50 = 1.1–9.7 μM) but lacks validated in vivo CNS disease applications . The absence of overt toxicity in SI-113-treated animals at efficacious doses represents a critical differentiator for CNS applications.

in vivo efficacy hydrocephalus preclinical safety

SI-113 Solubility Profile: Quantitative Comparison with PP1, PP2, and SPP86 Formulation Parameters

SI-113 exhibits solubility of 30 mg/mL in DMF, 15 mg/mL in DMSO, and 30 mg/mL in ethanol . This solubility profile compares favorably with SPP86, which achieves 10 mg/mL in DMSO , and PP2, which is soluble in DMSO up to 25 mg/mL but only 3 mg/mL in ethanol with warming . SI-113's 30 mg/mL ethanol solubility is ten-fold higher than PP2's ethanol solubility, providing enhanced flexibility for experimental protocols requiring non-DMSO solvent systems.

solubility formulation in vitro assay

SI-113 Cellular Phenotype Differentiation: Cytotoxic Autophagy and Chemo-Radiosensitization Versus PP1/PP2 Anti-Growth Mechanisms

SI-113-dependent SGK1 inhibition induces a distinct phenotypic signature in glioblastoma multiforme (GBM) cells, including caspase-mediated apoptotic cell death in GBM lines (but not in normal fibroblasts), cytotoxic autophagy, and enhancement of ionizing radiation effects [1]. This contrasts with PP1's mechanism, which demonstrates anti-growth properties through Src-family kinase inhibition in B lymphoma cultures (IC50 = 2.5–8.0 μM) and pediatric brain tumor cells (IC50 = 1.1–9.7 μM) without reported autophagy modulation or radiosensitization .

autophagy radiosensitization glioblastoma

SI-113 Combination Therapy Synergy: Potentiation of Paclitaxel and Radiotherapy Versus PP1/PP2 Monotherapy Limitations

SI-113 potentiates the effects of paclitaxel on cell viability in RKO colon carcinoma cells and demonstrates synergy with radiotherapy in hepatocellular carcinoma models [1][2]. Specifically, SI-113 used in combination with ionizing radiations blocks tumor progression in vitro and in vivo in HCC models [2]. In contrast, PP1 and PP2 are primarily characterized as monotherapy anti-proliferative agents with no peer-reviewed evidence of synergistic combination activity with standard chemotherapeutics or radiotherapy .

combination therapy synergy colon cancer hepatocellular carcinoma

SI-113 Recommended Research Applications Based on Validated Differentiation Evidence


SGK1-Dependent Signaling Studies in Glioblastoma Multiforme

SI-113 is the appropriate tool compound for interrogating SGK1-dependent signaling in GBM models, based on its demonstrated ability to induce caspase-mediated apoptosis selectively in GBM cell lines while sparing normal fibroblasts, and its capacity to potentiate ionizing radiation effects [1]. The compound's validated in vitro and in vivo activity in GBM models makes it suitable for studies of therapeutic sensitization and resistance mechanisms [2]. Unlike PP1 or PP2, which primarily target Src-family kinases and lack documented GBM-relevant phenotype modulation, SI-113 directly engages the SGK1-PI3K/mTOR axis implicated in GBM pathogenesis.

Hydrocephalus Pathophysiology and CNS Fluid Homeostasis Research

SI-113 is uniquely positioned for CNS studies investigating SGK1-dependent regulation of cerebrospinal fluid (CSF) dynamics. In vivo evidence demonstrates that SI-113 blocks hydrocephalus development in a genetic rat model without affecting ventricular size in wild-type animals and without overt toxic effects [1]. This CNS disease validation distinguishes SI-113 from all other pyrazolo[3,4-d]pyrimidine analogs (including PP1, PP2, and SPP86), none of which have peer-reviewed in vivo efficacy data in hydrocephalus or CSF-related pathophysiology. Researchers investigating choroid plexus epithelial ion transport or CSF production mechanisms should prioritize SI-113 for pharmacological SGK1 inhibition.

Combination Therapy Studies with Paclitaxel or Radiotherapy in Solid Tumors

For research programs evaluating combination strategies to overcome therapeutic resistance, SI-113 offers validated synergy data with both paclitaxel (in colon carcinoma) and radiotherapy (in hepatocellular carcinoma) [1][2]. SI-113 potentiates paclitaxel effects on cell viability in RKO cells and blocks tumor progression synergistically with ionizing radiation in HCC models in vitro and in vivo [1][2]. In contrast, PP1 and PP2 are characterized as monotherapy anti-proliferative agents without comparable combination validation. SI-113 is the preferred tool compound for studies investigating SGK1 as a therapeutic sensitization target.

Autophagy and Cellular Stress Response Pathway Analysis

SI-113 induces a distinctive cytotoxic autophagy phenotype in GBM cells, coupled with modulation of oxidative reticulum stress responses [1]. This phenotype distinguishes SI-113 from Src-family inhibitors PP1 and PP2, which primarily exert anti-proliferative effects without documented autophagy induction. Researchers studying the intersection of kinase signaling, autophagy regulation, and endoplasmic reticulum stress should select SI-113 based on its validated capacity to simultaneously engage these interconnected cellular stress pathways through SGK1 inhibition [1]. The compound's selective apoptosis induction in cancer cells versus normal fibroblasts further supports its utility in cancer-selective stress response studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for SI-113

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.